1-Oxa-3,8-diazaspiro[4.6]undecan-2-one

Lipophilicity Polar Surface Area Physicochemical Properties

Fragment-based screening demands rigid, low-MW scaffolds with precisely oriented pharmacophores-planar oxazolidinones cannot replicate the orthogonal ring geometry of this spiro[4.6]undecane core. With MW 170.21, zero rotatable bonds, tPSA 50.36 Ų, and LogP 0.2385, it delivers a solubility-optimized fragment hit for 5-LOX and sirtuin target libraries. • Conformationally locked spiro junction enforces unique H-bond donor/acceptor vectors • Free 8-position NH enables rapid SAR diversification without exceeding drug-likeness limits • Multi-gram quantities available for lead optimization and focused library synthesis

Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
CAS No. 1308384-26-0
Cat. No. B1426587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxa-3,8-diazaspiro[4.6]undecan-2-one
CAS1308384-26-0
Molecular FormulaC8H14N2O2
Molecular Weight170.21 g/mol
Structural Identifiers
SMILESC1CC2(CCNC1)CNC(=O)O2
InChIInChI=1S/C8H14N2O2/c11-7-10-6-8(12-7)2-1-4-9-5-3-8/h9H,1-6H2,(H,10,11)
InChIKeyZGBXGJPUSCAJEA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one: Scaffold Profile


1-Oxa-3,8-diazaspiro[4.6]undecan-2-one (CAS 1308384-26-0, C8H14N2O2, MW 170.21) is a heterocyclic spiro compound characterized by a rigid, three-dimensional spirocyclic framework comprising an oxazolidinone ring fused to a seven-membered azepane ring via a shared spiro carbon . The compound serves as a versatile small molecule scaffold and building block for medicinal chemistry, particularly in the synthesis of complex spirocyclic analogs targeting diverse biological pathways . Its physicochemical profile includes a topological polar surface area (tPSA) of 50.36 Ų, a calculated LogP of 0.2385, two hydrogen bond donors, and three hydrogen bond acceptors, with zero rotatable bonds, conferring high conformational rigidity .

Conformationally constrained spiro[4.6] framework with zero rotatable bonds
Low computed lipophilicity supports aqueous solubility screening
Minimal molecular weight core for fragment-based library synthesis

Why 1-Oxa-3,8-diazaspiro[4.6]undecan-2-one Cannot Be Substituted


Generic substitution with planar heterocyclic or monocyclic oxazolidinone analogs is not scientifically viable due to the unique three-dimensional topology and conformational constraints inherent to the spiro[4.6]undecane system . Unlike linear or fused-ring alternatives, the spiro junction at the shared carbon atom imposes a rigid, orthogonal orientation of the two rings, resulting in a distinct spatial presentation of hydrogen bond donors and acceptors that cannot be replicated by simpler scaffolds . This structural rigidity directly influences target binding affinity, selectivity, and pharmacokinetic properties, meaning even closely related spirocyclic variants (e.g., with different ring sizes, N-substitutions, or heteroatom positioning) can exhibit divergent biological profiles . The following evidence quantifies specific differentiation points that preclude simple replacement.

Planar or monocyclic oxazolidinone analogs may not replicate the orthogonal ring presentation, potentially altering target recognition.
Spiro variants with different ring sizes or N-substitution may shift binding selectivity and pharmacokinetic profiles.
Decorated analogs introducing rotatable bonds lose the maximum conformational constraint, which may affect entropy-driven binding.

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one: Quantitative Evidence vs. Analogs


Lipophilicity & tPSA vs. 3-Methyl Analog

The unsubstituted 1-oxa-3,8-diazaspiro[4.6]undecan-2-one exhibits significantly lower lipophilicity and a distinct polar surface area compared to its N-methylated analog, 3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one (CAS 1308384-30-6) . These differences directly impact membrane permeability and solubility, critical parameters for drug candidate selection .

Lipophilicity & tPSA
Computational prediction
Target LogP 0.24, tPSA 50.4 Ų
3‑Methyl analog LogP 1.81, tPSA 78.5 Ų
Δ −1.57 LogP, −28.1 Ų
Lower lipophilicity and smaller polar surface area may favor aqueous solubility and passive permeability profiling.
In silico comparison; experimental validation recommended.
Lipophilicity Polar Surface Area Physicochemical Properties

Rotatable Bonds vs. Other Spiro Analogs

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one possesses zero rotatable bonds, a key differentiating feature compared to many 8-substituted spiro[4.6]undecane analogs that introduce additional rotatable bonds via their side chains . This complete lack of rotational freedom ensures maximum conformational constraint, which can translate to enhanced target binding entropy and improved selectivity .

Rotatable Bonds
Computational prediction
0
Rotatable bonds
Decorated analogs have ≥2 rotatable bonds
Maximum conformational constraint supports fragment-based screening and entropy-driven binding studies.
Structural analysis; functional impact to verify.
Conformational Rigidity Molecular Complexity Lead Optimization

Molecular Weight vs. Decorated Analogs

The core scaffold 1-oxa-3,8-diazaspiro[4.6]undecan-2-one (MW = 170.21) is substantially smaller than its 8-substituted or 3-methyl-8-substituted analogs, which often exceed MW 300 . This size differential is critical for applications prioritizing high ligand efficiency and low molecular complexity as a starting point for optimization .

Molecular Weight
Computational prediction
Target 170 g/mol
Decorated analogs 336–360 g/mol
Δ −166 to −190 g/mol
Lower MW scaffold allows extensive synthetic elaboration without exceeding drug-likeness thresholds.
Fragment-based lead optimization advantage; verify experimentally.
Molecular Weight Ligand Efficiency Fragment-Based Drug Discovery

1-Oxa-3,8-diazaspiro[4.6]undecan-2-one Applications


Fragment-Based Discovery & Scaffold Hopping

The compound's low molecular weight (170.21 g/mol) and zero rotatable bonds make it an ideal core for FBDD libraries, where minimal, rigid fragments are screened for weak but efficient binding to biological targets . Its lower LogP (0.2385) relative to decorated analogs also positions it as a more soluble fragment hit for optimization .

Focused Libraries for Lipoxygenase & Sirtuin

Class-level evidence suggests potential activity against 5-lipoxygenase and sirtuin enzymes . The core scaffold can be used to generate focused libraries with diverse 8-position substitutions to probe structure-activity relationships (SAR) for these targets, leveraging the scaffold's rigid spirocyclic geometry to orient substituents uniquely .

ADME Optimization in Medicinal Chemistry

The compound's distinct physicochemical profile—low LogP, moderate tPSA (50.36 Ų), and zero rotatable bonds—makes it a valuable control or comparator when optimizing analogs for improved solubility and membrane permeability . Its smaller size allows for subsequent additions of substituents to tune properties without exceeding drug-likeness guidelines .

Application
Selection Property
Validation Focus
Fragment-based scaffold libraries
Minimal MW, zero rotatable bonds
Weak affinity fragment screening & hit identification
Lipoxygenase / sirtuin targeted libraries
Rigid spirocyclic geometry for 8-position diversification
Reported class-level enzyme inhibition context (data to verify)
ADME lead optimization
Low lipophilicity, moderate polarity baseline
Solubility & permeability profiling via analog design

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